2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step procedures. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene and purification steps such as extraction and distillation .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antipsychotic agent due to its activity as a dopamine and serotonin antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole involves its interaction with molecular targets such as dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating conditions like schizophrenia and other psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with similar structural features and biological activities.
2-(4-Phenylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties.
1-(2-Aminoethyl)piperazine: Used in various industrial applications, including corrosion inhibition and epoxy curing.
Uniqueness
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is unique due to its combined structural features of piperazine and benzothiazole, which confer a broad spectrum of biological activities. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
900641-48-7 |
---|---|
Molecular Formula |
C13H17N3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3S/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
ODJUAJUMDAPBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.